2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

描述

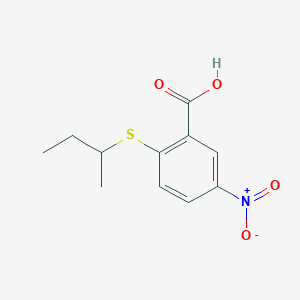

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, with the chemical formula and CAS number 1019562-00-5, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Weight : 255.29 g/mol

- IUPAC Name : 2-butan-2-ylsulfanyl-5-nitrobenzoic acid

- Structure : The compound features a nitro group at the 5-position of the benzoic acid ring and a butan-2-ylsulfanyl group, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of nitrobenzoic acids often exhibit antimicrobial activity. Specifically, this compound has shown promising results against various bacterial strains. A study demonstrated that compounds with similar structures possess significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Antitumor Activity

The compound's structural features are hypothesized to contribute to antitumor properties. Investigations into related nitro compounds have revealed their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. Preliminary studies suggest that this compound may exhibit similar mechanisms, warranting further exploration in cancer research.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Induction of Oxidative Stress : By generating ROS, the compound can lead to oxidative damage in cells, promoting apoptosis.

- Interaction with Cellular Targets : The butan-2-ylsulfanyl moiety may facilitate binding to cellular receptors or proteins, altering their function.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structural attributes are critical for its antimicrobial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 50 |

Exploration of Antitumor Effects

Another investigation focused on the antitumor effects of nitro derivatives in vitro. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to enhanced apoptosis and cell cycle arrest at the G1 phase.

科学研究应用

Antimicrobial Properties

Research indicates that derivatives of nitrobenzoic acids often exhibit significant antimicrobial activity. Specifically, 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid has shown promising results against various bacterial strains. A study demonstrated that this compound significantly inhibited the growth of:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 50 |

The study concluded that the structural attributes of this compound are critical for its antimicrobial activity, suggesting potential applications in antibiotic development.

Antitumor Activity

The compound's structural features are hypothesized to contribute to its antitumor properties. Investigations into related nitro compounds have revealed their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. Preliminary studies suggest that this compound may exhibit similar mechanisms, warranting further exploration in cancer research.

In vitro studies have shown that treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to enhanced apoptosis and cell cycle arrest at the G1 phase.

Synthesis of Derivatives

The compound can be utilized as an intermediate in the synthesis of various biologically active derivatives. For instance, it has been involved in reactions leading to the formation of complex heterocycles through methodologies such as:

- Pd-catalyzed cross-coupling reactions

- Intramolecular arylogous nitroaldol condensation

These synthetic strategies have been reported to yield compounds with enhanced biological activities, demonstrating the versatility of this compound as a building block in organic synthesis .

Case Studies

-

Antimicrobial Efficacy Study :

A comprehensive study evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development. -

Antitumor Mechanism Exploration :

An investigation focused on the antitumor effects of nitro derivatives demonstrated that treatment with this compound led to increased apoptosis in cancer cells, suggesting its role as a potential therapeutic agent against specific types of cancers.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid?

The synthesis typically involves a multi-step approach:

Nitration of benzoic acid : Use concentrated HNO₃ and H₂SO₄ to introduce the nitro group at the 5-position .

Thioether formation : React 5-nitrobenzoic acid derivatives with butan-2-yl thiol under basic conditions (e.g., NaOH in DMF) to form the sulfanyl linkage. Purification via recrystallization or silica gel chromatography is critical to isolate the product .

Optimization : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Adjust stoichiometry of thiol reagents to minimize disulfide byproducts .

Q. Which spectroscopic techniques are essential for characterizing the thioether linkage and nitro group?

- FT-IR : Confirm the nitro group (asymmetric stretch at ~1520 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) .

- NMR : ¹H NMR detects the butan-2-ylsulfanyl group (multiplet at δ 1.0–1.5 ppm for CH₃ and CH₂; triplet for SCH) .

- MS (ESI or EI) : Validate molecular weight (e.g., [M+H]⁺ at m/z 284.3) and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve the compound’s supramolecular structure?

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve hydrogen-bonding networks (e.g., R₂²(8) synthons between carboxylic acids) .

- Refinement (SHELXL) : Apply restraints for disordered butan-2-ylsulfanyl groups. Analyze intermolecular interactions (e.g., π-π stacking between nitro-aromatic systems) using Mercury software .

- Validation : Cross-check hydrogen-bond distances (e.g., O···O ~2.6–2.8 Å) against Etter’s rules to confirm dominant motifs .

Q. What strategies address contradictions in crystallographic data, such as hydrogen-bonding discrepancies?

- Multi-temperature studies : Compare data at 100 K and room temperature to identify dynamic disorder .

- DFT calculations (Gaussian 16) : Optimize geometry and calculate hydrogen-bond energies to reconcile experimental vs. theoretical bond lengths .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of pseudo-merohedral twinning .

Q. How can the nitro group’s reduction pathway be controlled to avoid undesired byproducts?

- Catalytic hydrogenation : Use 10% Pd/C in ethanol under H₂ (1 atm) to selectively reduce the nitro group to NH₂. Monitor by LC-MS to detect intermediates (e.g., hydroxylamine derivatives) .

- Competing reactions : Avoid over-reduction by limiting reaction time (<4 hrs). Add NH₄Cl to stabilize the amine product .

- Alternative reductants : Compare SnCl₂/HCl vs. Na₂S₂O₄ systems for pH-dependent selectivity .

Q. What bioassay designs evaluate the compound’s potential as a biochemical probe?

- Cellular uptake studies : Use fluorescence tagging (e.g., BODIPY TMR) to track localization in HeLa cells via confocal microscopy .

- Enzyme inhibition assays : Test against nitroreductases (e.g., NfsB) using NADPH depletion kinetics monitored at 340 nm .

- MTT viability assays : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ calculations via nonlinear regression .

Q. Methodological Notes

属性

IUPAC Name |

2-butan-2-ylsulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-3-7(2)17-10-5-4-8(12(15)16)6-9(10)11(13)14/h4-7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYRJVEHJCQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。